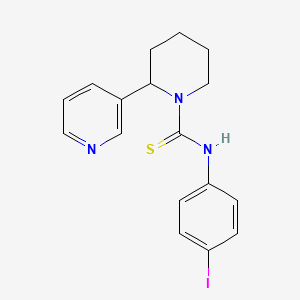

![molecular formula C23H24O7 B2656046 Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate CAS No. 869079-88-9](/img/structure/B2656046.png)

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate is a chemical compound that belongs to the family of chromone derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Scientific Research Applications

Isochroman Derivatives and Crystallization

Isochroman derivatives, similar in structure to the query compound, have been studied for their tendency to crystallize in chiral space groups. Such compounds, including methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, exhibit specific conformational properties and crystal structures stabilized by weak C-H·O hydrogen bonding, leading to the formation of infinite three-dimensional networks. This characteristic is significant for understanding molecular interactions and designing materials with desired physical properties (Palusiak et al., 2004).

Nitroxide-Mediated Photopolymerization

Alkoxyamine compounds bearing chromophore groups, structurally related to the query compound, have been proposed as photoiniferters. These compounds, under UV irradiation, generate radicals leading to changes in photophysical or photochemical properties. Such mechanisms are instrumental in the development of nitroxide-mediated photopolymerization processes, offering insights into creating materials with tailored properties for industrial applications (Guillaneuf et al., 2010).

Organic Synthesis and Drug Intermediates

The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via Grignard reaction from 2-bromothiophene illustrates the use of structurally similar compounds in synthesizing drug intermediates. This process is not only important for the development of new pharmaceuticals but also enhances educational experiences in organic chemistry by involving students in research and improving their experimental skills (Min, 2015).

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, related in structure to the query compound, for the synthesis of dimers with high antioxidant capacity demonstrates the potential of biochemical processes in producing compounds with enhanced bioactive properties. This approach not only offers a method to improve the antioxidant capacity of phenolic compounds but also opens avenues for the development of new antioxidants for food and pharmaceutical industries (Adelakun et al., 2012).

properties

IUPAC Name |

propan-2-yl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-13(2)29-21(24)12-28-16-7-8-17-14(3)22(23(25)30-19(17)11-16)15-6-9-18(26-4)20(10-15)27-5/h6-11,13H,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVOMGHAYLIHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yloxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)

![Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate](/img/structure/B2655968.png)

![6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2655977.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)

![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)

![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)